molecular formula C14H19NO5 B3021660 2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid CAS No. 142847-18-5

2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid

Cat. No. B3021660
CAS RN: 142847-18-5
M. Wt: 281.3 g/mol
InChI Key: CNBUSIJNWNXLQQ-UHFFFAOYSA-N
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Description

“2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid” is a compound that contains a tert-butoxycarbonyl group . This group is often used in synthetic organic chemistry . The compound also contains an amino group and a hydroxyphenyl group .


Synthesis Analysis

The tert-butoxycarbonyl group can be introduced into a variety of organic compounds using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to the batch process .


Molecular Structure Analysis

The molecular formula of this compound is C13H17NO5 . It contains a tert-butoxycarbonyl group, an amino group, and a hydroxyphenyl group .


Chemical Reactions Analysis

Tertiary butyl esters, such as the tert-butoxycarbonyl group in this compound, find large applications in synthetic organic chemistry . They can be introduced into a variety of organic compounds using flow microreactor systems .


Physical And Chemical Properties Analysis

This compound appears as a white to light yellow to light orange powder or crystalline substance . The specific rotation [a]20/D is -9.0 to -11.0 deg (C=2, AcOH) . The melting point is 202 °C (dec.) .

Scientific Research Applications

Biocatalytic Derivatization of L-Tyrosine

L-Tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group . Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .

Enzymatic Peptide Synthesis

Enzymatic peptide synthesis has drawn increasing attention due to its eco-friendly reagents and mild conditions, as compared to traditional chemical peptide synthesis . In one study, an important antioxidant dipeptide precursor, BOC-Tyr-Ala, was produced via a kinetically controlled enzymatic peptide synthesis reaction .

Production of High-Value Chemicals

Derivatization of L-Tyrosine generates a variety of high-value chemicals, such as unsaturated aromatic compounds, α-hydroxy acids, and aromatic alcohols, which are commonly applied in the feed, pharmaceutical, and fine chemical industries .

Biosynthetic Strategies

Biosynthetic strategies, including microbial fermentation and enzymatic catalysis, offer an alternative approach to L-Tyrosine derivatization . Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-Tyrosine due to its elevated specificity, diversity, and atom economy .

Antioxidant Activity

The antioxidant activity of peptides in maintaining reactive oxygen species against aging and disease is attracting much attention . For example, the classical imidazole dipeptide carnosine, which exists extensively in humans and animals, has many antioxidant functions .

Potential Substitutes for Medicines

Well-studied active peptides are being considered for their potential as substitutes for some medicines that have severe side effects . For instance, antimicrobial peptides (AMPs) with broad-spectrum antimicrobial activity are the most promising alternative antimicrobial for alleviating antibiotics abuse .

properties

IUPAC Name

3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBUSIJNWNXLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid

CAS RN

3978-80-1
Record name tert-Butoxycarbonyl-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003978801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3978-80-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334307
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(tert-butoxy)carbonyl]-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.468
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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